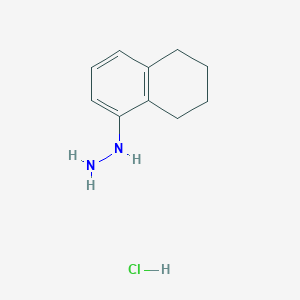![molecular formula C17H20N2O4 B2380369 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 1217656-13-7](/img/structure/B2380369.png)
methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a synthetic organic compound belonging to the class of quinazoline derivatives. This compound is structurally significant due to its quinazoline core, a bicyclic ring system composed of fused benzene and pyrimidine rings. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions.
Formation of Quinazoline Core: : A common starting material is anthranilic acid, which undergoes cyclization with formamide or other nitrogen-containing reagents under high temperature to form the quinazoline core.
Substitution Reactions: : The next step involves the substitution of the quinazoline derivative with a cyclohexanecarboxylate moiety. This often requires strong bases or acid catalysts to facilitate the nucleophilic substitution reaction.
Methylation: : The final step is the methylation of the carboxylate group, typically achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
For industrial-scale production, optimizations such as microwave-assisted synthesis or the use of continuous flow reactors might be employed to enhance reaction efficiency and yield. Solvent choice, reaction temperature, and time are crucial parameters in optimizing large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: : Reduction of the quinazoline ring can be achieved using hydrides such as lithium aluminum hydride, converting it into more saturated derivatives.
Substitution: : Substitution reactions can occur at various positions on the quinazoline ring, often mediated by halogenating agents or nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, oxygen with a catalyst
Reduction: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents (chlorine, bromine), strong bases (sodium hydride), nucleophiles (amines, alcohols)
Major Products
The major products of these reactions include various substituted quinazoline derivatives, such as 2,4-dioxoquinazoline, reduced quinazoline rings, and multi-substituted quinazoline structures, depending on the reagents and reaction conditions employed.
科学研究应用
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic reactions, particularly in oxidation and reduction processes.
Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agent: : Exhibits activity against various bacterial and fungal strains due to its ability to interfere with microbial enzyme systems.
Anti-inflammatory Properties: : Investigated for its potential to reduce inflammation by inhibiting certain enzymes in the inflammatory pathway.
Medicine
Anticancer Research: : Explored for its potential to inhibit the growth of cancer cells, particularly in cancers with overexpressed quinazoline-sensitive enzymes.
Neurological Disorders: : Studied for its effects on neurological pathways, offering potential therapeutic benefits in conditions like epilepsy or neurodegenerative diseases.
Industry
Polymer Production: : Utilized as a monomer or additive in the production of specialty polymers, contributing to enhanced material properties such as thermal stability and resistance to degradation.
作用机制
The mechanism of action of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves its interaction with molecular targets like enzymes, receptors, and nucleic acids.
Molecular Targets: : Enzymes involved in DNA replication, metabolic pathways, and signal transduction cascades.
Pathways Involved: : The compound can modulate various biochemical pathways, including oxidative stress response, inflammatory response, and cell cycle regulation.
相似化合物的比较
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is unique due to its specific structural configuration, which imparts distinctive reactivity and biological activity.
Similar Compounds
Quinazoline: : Basic structure with similar core but lacks additional substitutions like the cyclohexanecarboxylate moiety.
2,4-Dioxoquinazoline Derivatives: : Similar oxidation states but with different substituents at various positions on the quinazoline ring.
Cyclohexanecarboxylate Esters: : Share the ester functional group but differ in the aromatic or heterocyclic moiety attached.
This unique blend of quinazoline and cyclohexanecarboxylate elements makes it a compound of significant interest in scientific research and industrial applications.
属性
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2380288.png)
![2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2380289.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)
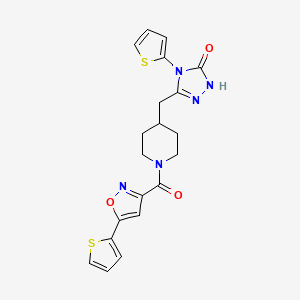
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)
![6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione](/img/structure/B2380297.png)
![N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide](/img/structure/B2380299.png)
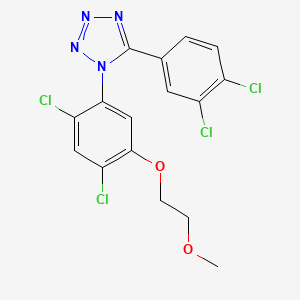
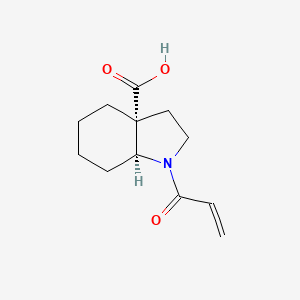
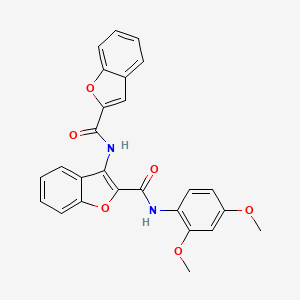
![4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2380303.png)
